6-[(2-Fluorophenyl)methoxy]pyridine-3-carboxylic acid
Overview
Description
“6-[(2-Fluorophenyl)methoxy]pyridine-3-carboxylic acid” is an organic compound with the molecular formula C13H10FNO3 . It is a derivative of pyridinecarboxylic acid, which is a group of organic compounds that are monocarboxylic derivatives of pyridine .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring attached to a carboxylic acid group and a 2-fluorophenyl group through a methoxy bridge .Mechanism of Action
Mode of Action
Transmetalation in Suzuki–Miyaura Coupling: 6-FMPCA may participate in chemical reactions similar to the Suzuki–Miyaura (SM) coupling. In SM coupling, carbon–carbon bonds form through the interaction of organoboron reagents with palladium catalysts. Specifically, transmetalation occurs when nucleophilic organic groups transfer from boron to palladium, leading to the formation of new Pd–C bonds
Action Environment
Environmental factors, such as pH, temperature, and co-administered drugs, can influence 6-FMPCA’s efficacy and stability. For instance, acidic conditions may impact its solubility and absorption.
Biochemical Analysis
Biochemical Properties
6-[(2-Fluorophenyl)methoxy]pyridine-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with nicotinic acid receptors, which are involved in various metabolic processes . The nature of these interactions often involves binding to the active site of the enzyme or receptor, thereby modulating its activity.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in inflammatory responses, thereby modulating the immune response . Additionally, it impacts cellular metabolism by altering the activity of key metabolic enzymes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular function . For instance, its interaction with nicotinic acid receptors can lead to changes in the expression of genes involved in lipid metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under normal conditions, but it can degrade under extreme conditions such as high temperature or pH . Long-term studies have shown that it can have lasting effects on cellular function, particularly in terms of gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have beneficial effects, such as anti-inflammatory properties . At high doses, it can exhibit toxic effects, including liver damage and metabolic disturbances. These threshold effects highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as nicotinic acid receptors and other metabolic enzymes, influencing metabolic flux and metabolite levels . These interactions can lead to changes in the levels of key metabolites, thereby affecting overall metabolic homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . This distribution is crucial for its biological activity, as it needs to reach specific cellular compartments to exert its effects.
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity. It is often directed to specific compartments or organelles within the cell, such as the nucleus or mitochondria . This targeting is mediated by specific signals or post-translational modifications that guide the compound to its site of action.
Properties
IUPAC Name |
6-[(2-fluorophenyl)methoxy]pyridine-3-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO3/c14-11-4-2-1-3-10(11)8-18-12-6-5-9(7-15-12)13(16)17/h1-7H,8H2,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLPVABYOBICUEN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=NC=C(C=C2)C(=O)O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.